molecular formula C6H14ClNO2 B2879892 Methyl 2-(aminomethyl)butanoate hydrochloride CAS No. 448948-17-2

Methyl 2-(aminomethyl)butanoate hydrochloride

Cat. No.: B2879892
CAS No.: 448948-17-2
M. Wt: 167.63
InChI Key: VSGXDWSIFCRKJY-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)butanoate hydrochloride (CAS 448948-17-2) is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.63 g/mol . This ester hydrochloride salt features both an ester group and a primary amine, rendered as a hydrochloride salt to enhance its stability and solubility, making it a valuable building block in organic synthesis and medicinal chemistry . The compound is offered in high purity and is typically stored in a cold, inert atmosphere (2-8°C) to maintain its stability over time . As a versatile intermediate, its primary research applications include its use in peptide mimicry and the synthesis of more complex molecular structures. The compound also exists in enantiopure forms, such as (S)-2-(aminomethyl)butanoate hydrochloride (CAS 2227845-01-2) and (R)-2-(aminomethyl)butanoate hydrochloride (CAS 2227795-38-0), which are critical for research in stereochemistry and the development of chiral molecules . This product is intended for research purposes and is strictly labeled as For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheet and adhere to all stated hazard and precautionary statements prior to use.

Properties

IUPAC Name

methyl 2-(aminomethyl)butanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-5(4-7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGXDWSIFCRKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(aminomethyl)butanoate hydrochloride can be synthesized through several methods. One common approach involves the esterification of 2-(aminomethyl)butanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification steps, including crystallization and recrystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)butanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with modified functional groups.

Scientific Research Applications

Methyl 2-(aminomethyl)butanoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-(aminomethyl)butanoate hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze its conversion to other biologically active compounds. The pathways involved can include ester hydrolysis, amine oxidation, and other metabolic transformations. The exact molecular targets and pathways depend on the specific context of its use in research or applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-Aminobutanoate Hydrochloride (C₅H₁₂ClNO₂)

  • Structure: Lacks the aminomethyl group; instead, it has a primary amino (-NH₂) group at the second carbon.
  • Properties: Molecular weight = 153.61 g/mol, CAS 7682-18-0. No boiling point data available, suggesting low volatility .
  • Applications : Used in peptide synthesis and as a chiral building block. Its stereochemical purity (S-configuration in ) enhances its utility in enantioselective reactions .

(R)-Methyl 2-Amino-2-methylbutanoate Hydrochloride (C₆H₁₄ClNO₂)

  • Structure: Features a branched 2-amino-2-methylbutanoate backbone.
  • Properties: Molecular weight = 167.63 g/mol, CAS 118725-00-1.
  • Synthesis : Prepared via asymmetric catalysis or resolution, highlighting the importance of stereochemistry in pharmaceutical intermediates .

Methyl 2-Amino-3-methylbutanoate Hydrochloride (DL-Valine Methyl Ester Hydrochloride, C₆H₁₄ClNO₂)

  • Structure : A valine derivative with a methyl group at the third carbon.
  • Properties : Molecular weight = 167.63 g/mol, CAS 5619-05-6. The branched chain enhances lipophilicity, impacting membrane permeability in drug design .
  • Applications: Used in racemic mixtures (DL-form) for non-stereoselective syntheses .

Ethyl 2-Amino-2-ethylbutanoate Hydrochloride (C₈H₁₈ClNO₂)

  • Structure : Ethyl ester with an ethyl substituent at the second carbon.
  • Properties : Molecular weight = 195.69 g/mol, CAS 1135219-29-2. The ethyl group increases molecular weight and hydrophobicity, altering solubility profiles .

Methyl 2-(Aminomethyl)-2-phenylbutanoate Hydrochloride (C₁₂H₁₇ClNO₂)

  • Structure: Contains a phenyl group at the second carbon alongside the aminomethyl group.
  • Properties : Molecular weight = 254.73 g/mol (calculated). The aromatic ring introduces π-π stacking interactions, relevant in receptor-binding studies .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature
Methyl 2-(aminomethyl)butanoate HCl C₆H₁₃ClNO₂ 167.63 (theoretical) Not explicitly listed Aminomethyl at C2
Methyl 2-aminobutanoate HCl C₅H₁₂ClNO₂ 153.61 7682-18-0 Primary amino at C2
(R)-Methyl 2-amino-2-methylbutanoate HCl C₆H₁₄ClNO₂ 167.63 118725-00-1 Branched methyl at C2
DL-Valine methyl ester HCl C₆H₁₄ClNO₂ 167.63 5619-05-6 Methyl at C3 (valine derivative)
Ethyl 2-amino-2-ethylbutanoate HCl C₈H₁₈ClNO₂ 195.69 1135219-29-2 Ethyl ester and ethyl substituent
Methyl 2-(aminomethyl)-2-phenylbutanoate HCl C₁₂H₁₇ClNO₂ 254.73 N/A Phenyl and aminomethyl at C2

Key Research Findings

  • Stereochemical Influence: The S-configuration in methyl (2S)-2-aminobutanoate hydrochloride () is critical for its role in synthesizing enantiopure pharmaceuticals, such as Milnacipran Hydrochloride (), an antidepressant .
  • Synthetic Routes : Reductive amination and hydrogenation (e.g., using Pd/C in ) are common methods for synthesizing such esters. The presence of protecting groups (e.g., benzyl in ) ensures selective reactivity .
  • Physicochemical Properties : Branching and aromatic substituents (e.g., phenyl in ) significantly alter solubility and bioavailability. For example, the DL-valine derivative’s lipophilicity makes it suitable for hydrophobic drug formulations .

Biological Activity

Methyl 2-(aminomethyl)butanoate hydrochloride is an organic compound that has garnered attention for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its ester and amine functional groups, which confer distinct reactivity and biological properties. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of various derivatives that may exhibit different biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Substrate Interaction : The compound can act as a substrate for specific enzymes, undergoing transformations that lead to biologically active metabolites. For example, it may participate in metabolic pathways involving ester hydrolysis and amine oxidation.
  • Inhibition of Enzymatic Activity : Research indicates that compounds structurally related to methyl 2-(aminomethyl)butanoate can inhibit enzymes such as Nicotinamide N-methyltransferase (NNMT), which is involved in methylation processes critical for cellular metabolism . Inhibition studies have shown that certain derivatives can significantly reduce NNMT activity, suggesting potential therapeutic applications in conditions where NNMT is overexpressed.

Biological Applications

This compound has several applications across various fields:

  • Pharmaceutical Research : The compound serves as a precursor in the synthesis of pharmaceuticals. Its ability to modify biological pathways makes it a candidate for drug development targeting metabolic disorders.
  • Biochemical Studies : It is utilized in studies examining enzyme kinetics and metabolic pathways. The compound's interactions with enzymes provide insights into biochemical mechanisms and potential therapeutic targets .
  • Industrial Chemistry : The compound is also employed in the production of specialty chemicals, showcasing its versatility in both research and industrial applications.

Case Studies and Research Findings

Recent studies have highlighted the biological significance of this compound:

  • NNMT Inhibition Study : A study investigating the inhibitory effects of various compounds on NNMT demonstrated that certain analogs derived from methyl 2-(aminomethyl)butanoate could effectively reduce cell proliferation in human oral cancer cell lines by inhibiting NNMT activity. Specifically, one compound showed a significant decrease in cell proliferation rates at concentrations of 10 μM to 100 μM over 72 hours .
  • Metabolic Pathway Analysis : Further research has explored the compound's role in metabolic pathways involving amino acid metabolism. Its structural features allow it to participate in various enzymatic reactions, potentially leading to new insights into amino acid utilization in cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme Substrate InteractionActs as a substrate for metabolic enzymes
Enzyme InhibitionInhibits NNMT, affecting cell proliferation
Pharmaceutical ApplicationsUsed as a precursor in drug synthesis
Industrial UsesEmployed in the production of specialty chemicals

Table 2: Case Study Findings on NNMT Inhibition

CompoundConcentration (μM)Cell Proliferation Reduction (%)Time (hours)
Compound 78102048
Compound 78502148
Compound 781002748
Compound 781004472

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